(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one

描述

4’,7-二-O-甲基柚皮素是一种存在于多种植物中的黄酮类苷元,包括牡荆属植物(Vitex quinata)。它是柚皮素的衍生物,柚皮素是一种已知具有多种生物活性的柑橘类黄酮。 该化合物因其潜在的治疗特性而受到关注,特别是在癌症治疗方面 .

准备方法

合成路线和反应条件: 4’,7-二-O-甲基柚皮素可以通过柚皮素的甲基化合成。该过程通常涉及使用甲基化试剂(如硫酸二甲酯或碘化甲基)以及碱(如碳酸钾)。 反应在回流条件下进行以获得所需产物 .

工业生产方法: 4’,7-二-O-甲基柚皮素的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 采用柱色谱等先进技术进行纯化 .

化学反应分析

反应类型: 4’,7-二-O-甲基柚皮素会发生多种化学反应,包括:

氧化: 它可以被氧化形成相应的醌类化合物。

还原: 还原反应可以将其转化为二氢衍生物。

取代: 它可以发生亲核取代反应,特别是在羟基部位.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 在碱性条件下使用烷基卤化物等亲核试剂.

主要产物:

氧化: 醌类化合物和其他氧化衍生物。

还原: 二氢衍生物。

取代: 烷基化产物.

科学研究应用

化学: 用作合成其他黄酮类衍生物的前体。

生物学: 研究其在调节生物通路中的作用。

医学: 通过激活 p53 信号通路并下调 MDM2,从而在癌细胞中诱导凋亡和细胞周期阻滞,表现出抗癌特性.

工业: 在开发药物和营养保健品方面的潜在用途.

作用机制

该化合物主要通过激活 p53 信号通路发挥其作用。它下调 MDM2,MDM2 是 p53 的负向调节因子,从而稳定并激活 p53。这导致在癌细胞中诱导凋亡和细胞周期阻滞。 分子靶标包括 MDM2 和 p53,所涉及的通路与细胞存活和凋亡有关 .

类似化合物:

柚皮素: 母体化合物,以其广泛的生物活性而闻名。

橙皮素: 另一种具有类似抗癌特性的柑橘类黄酮。

芹菜素: 一种具有抗炎和抗癌作用的黄酮类化合物.

独特性: 4’,7-二-O-甲基柚皮素因其独特的甲基化模式而独一无二,与母体化合物柚皮素相比,这种模式增强了其生物活性及稳定性。 它能够特异性地下调 MDM2 并激活 p53 通路,使其成为有针对性的癌症治疗的有希望的候选药物 .

相似化合物的比较

Naringenin: The parent compound, known for its broad spectrum of biological activities.

Hesperetin: Another citrus flavonoid with similar anticancer properties.

Apigenin: A flavonoid with anti-inflammatory and anticancer effects.

Uniqueness: 4’,7-Di-O-methylnaringenin is unique due to its specific methylation pattern, which enhances its biological activity and stability compared to its parent compound, naringenin. Its ability to specifically down-regulate MDM2 and activate the p53 pathway makes it a promising candidate for targeted cancer therapy .

生物活性

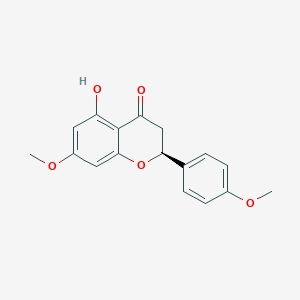

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, a chromanone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a chroman backbone with hydroxyl and methoxy substituents that are crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of chromanones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on related compounds demonstrated that modifications to the chromanone structure could enhance cytotoxicity against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. Some derivatives showed IC50 values ranging from 7.56 to 25.04 μg/ml, indicating potent antiproliferative activity .

Table 1: Cytotoxic Activity of Chromanone Derivatives

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 3-Chloro-4,5-dimethoxybenzylidene derivative | MDA-MB-231 | 7.56 |

| 3-Chloro-4,5-dimethoxybenzylidene derivative | SK-N-MC | 25.04 |

| Etoposide | MDA-MB-231 | Reference |

This suggests that further exploration of structural modifications could lead to the development of new anticancer agents.

Antibacterial Activity

In addition to anticancer properties, this compound has also been assessed for antibacterial activity. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain chromanone derivatives possess significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/ml against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Chromanone Derivatives

| Compound | Bacteria | MIC (μg/ml) |

|---|---|---|

| Chromanone Derivative A | Staphylococcus aureus | 3.12 |

| Chromanone Derivative B | Escherichia coli | 12.5 |

These findings highlight the potential of this compound as a lead for developing new antibacterial agents.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that its anticancer effects may involve the induction of apoptosis in cancer cells and disruption of cell cycle progression. The antibacterial mechanism may involve interference with bacterial cell wall synthesis or function, although further research is needed to confirm these hypotheses.

Case Studies

- Cytotoxicity Study : A study evaluated a series of chromanone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to the parent compound .

- Antibacterial Evaluation : Another study assessed the antibacterial properties of methoxychromanones against common pathogens, demonstrating notable efficacy and suggesting potential therapeutic applications in treating bacterial infections .

属性

IUPAC Name |

(2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEXCBVNKRHAMX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555158 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29424-96-2 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29424-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4',7-Di-O-methylnaringenin (DMNG) contribute to improved sleep quality?

A1: Research suggests that DMNG, along with another flavonoid-like compound called 2'-O-methylisoliquiritigenin (MIL), may be responsible for the sleep-promoting effects of peanut stem and leaf extract. Studies in mice have shown that administration of DMNG increases the duration of total sleep, slow-wave sleep (SWS), and rapid eye movement sleep (REMS) []. This effect is likely mediated by DMNG's ability to reduce neuronal excitability.

Q2: What is the mechanism by which DMNG affects neuronal excitability?

A2: In vitro studies using mouse cortical neurons have demonstrated that DMNG can acutely reduce voltage-gated sodium and potassium currents []. This inhibition of ion channel activity directly translates to a suppression of the neurons' ability to fire action potentials, effectively decreasing their excitability. Further investigation using RNA sequencing and molecular docking simulations suggests that DMNG might achieve this effect by binding to Nav1.2, a specific subtype of voltage-gated sodium channel []. This interaction could be a key mechanism by which DMNG modulates neuronal activity and ultimately promotes sleep.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。